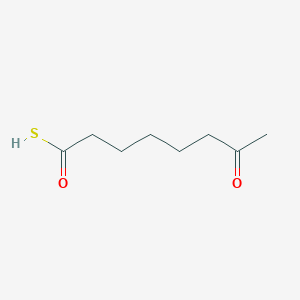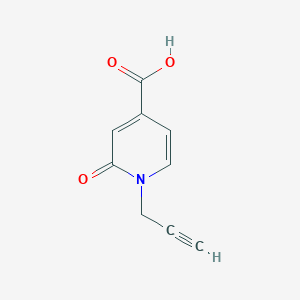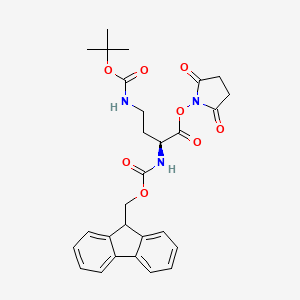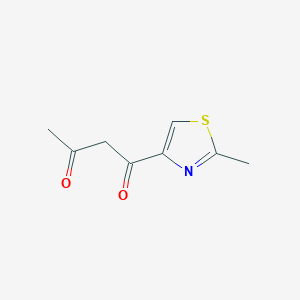
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Preparation Methods
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione typically involves the formation of the thiazole ring followed by the introduction of the butane-1,3-dione moiety. Common synthetic routes include:
Cyclization Reactions: Utilizing starting materials such as 2-aminothiophenol and α-haloketones under acidic or basic conditions to form the thiazole ring.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and development of drugs with antimicrobial, antifungal, antiviral, and anticancer activities.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)butane-1,3-dione can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
These compounds share the thiazole ring but differ in their functional groups and specific biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)3-8(11)7-4-12-6(2)9-7/h4H,3H2,1-2H3 |
InChI Key |
XGOOEWHMZXURRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)

![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
![tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)


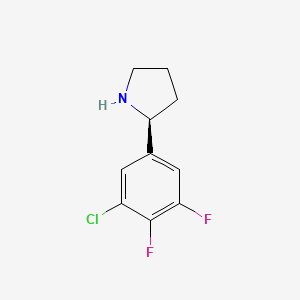
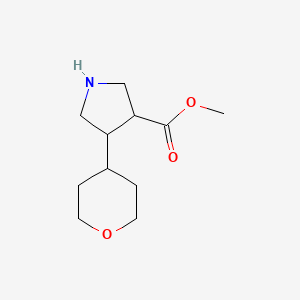

![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)
